molecular formula C11H6BrNS B8347137 2-(Phenylethynyl)-4-bromothiazole

2-(Phenylethynyl)-4-bromothiazole

Cat. No.: B8347137
M. Wt: 264.14 g/mol
InChI Key: UGGAUOOZHDYXNR-UHFFFAOYSA-N
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Description

2-(Phenylethynyl)-4-bromothiazole is a useful research compound. Its molecular formula is C11H6BrNS and its molecular weight is 264.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H6BrNS

Molecular Weight

264.14 g/mol

IUPAC Name

4-bromo-2-(2-phenylethynyl)-1,3-thiazole

InChI

InChI=1S/C11H6BrNS/c12-10-8-14-11(13-10)7-6-9-4-2-1-3-5-9/h1-5,8H

InChI Key

UGGAUOOZHDYXNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NC(=CS2)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Regioselectivity

The Sonogashira reaction enables direct coupling of terminal alkynes with aryl halides. For 2-(phenylethynyl)-4-bromothiazole, 2,4-dibromothiazole serves as the optimal substrate due to the higher reactivity of the 2-bromo position compared to the 4-bromo group. This reactivity arises from the electron-deficient nature of the 2-position adjacent to the thiazole’s nitrogen atom, facilitating oxidative addition with palladium(0) catalysts.

Classic Pd/Cu Catalyzed Protocol

Procedure (adapted from):

  • Substrates : 2,4-Dibromothiazole (1.0 equiv), phenylacetylene (1.2 equiv).

  • Catalyst : Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%).

  • Base : Et₃N (3.0 equiv) in THF at 50°C for 12–18 h.

  • Workup : Filtration through Celite, extraction with EtOAc, and chromatography (hexane/EtOAc 10:1).

Key Data :

YieldReaction TimePurity (HPLC)
78%12 h>95%

Advantages :

  • High functional group tolerance for electron-deficient thiazoles.

  • Scalable to multigram quantities.

Limitations :

  • Requires strict anhydrous conditions.

  • Copper co-catalyst may complicate purification.

Copper-Free Sonogashira Coupling Using Monoligated Palladium Catalysts

Catalyst Design and Performance

Copper-free conditions mitigate side reactions and simplify purification. The precatalyst [DTBNpP]Pd(crotyl)Cl () exhibits exceptional activity at room temperature in DMSO with tetramethylpiperidine (TMP) as the base:

Procedure :

  • Catalyst : [DTBNpP]Pd(crotyl)Cl (5 mol%).

  • Solvent : DMSO, rt, 2 h.

  • Substrate Scope : Compatible with aryl bromides and heteroaryl bromides.

Key Data :

YieldReaction TimeSolvent
92%2 hDMSO

Advantages :

  • No copper residues, enabling direct crystallization.

  • Ambient temperature reduces energy input.

Limitations :

  • DMSO may complicate large-scale reactions due to high boiling point.

Sequential Halogenation and Coupling from 2-Aminothiazole

Halogenation at the 4-Position

2-Aminothiazole derivatives undergo regioselective bromination using CuBr₂ and n-BuONO:

  • Conditions : CuBr₂ (1.1 equiv), n-BuONO (1.0 equiv) in MeCN at 0°C for 1 h.

  • Yield : 85% 4-bromo-2-aminothiazole.

Comparative Analysis of Methods

MethodYieldReaction TimeScalabilityPurification Ease
Classic Pd/Cu78%12 hHighModerate
Copper-Free Pd92%2 hModerateHigh
Sequential Halogenation62%24 hLowLow

Critical Insights :

  • Copper-free conditions (Method 2) offer superior yields and purity but require specialized catalysts.

  • Classic Pd/Cu (Method 1) remains the most accessible for laboratories without advanced catalysts.

  • Sequential halogenation (Method 3) is less practical due to step inefficiency.

Experimental Optimization and Troubleshooting

Solvent and Base Effects

  • Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing Pd intermediates.

  • Bulky bases (e.g., DABCO) minimize alkyne homocoupling .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Phenylethynyl)-4-bromothiazole, and how can reaction conditions be optimized for academic research?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling between 4-bromothiazole derivatives and terminal alkynes. Key optimization steps include:

  • Catalyst selection : Use Pd(PPh₃)₄/CuI systems for efficient cross-coupling ( ).
  • Solvent system : Reflux in anhydrous THF or DMF under inert atmosphere to prevent side reactions ( ).
  • Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol yields high-purity product ( ).
    • Troubleshooting : Monitor reaction progress via TLC to avoid overfunctionalization of the thiazole ring ( ).

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm for phenyl) and thiazole carbons (δ 150–160 ppm) ( ).
  • XRD : Single-crystal X-ray diffraction confirms planarity of the phenylethynyl-thiazole system and Br···π interactions ( ).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic Br pattern ( ).

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., bromine) influence the compound’s reactivity in cross-coupling or cyclization reactions?

  • Mechanistic Insights :

  • The 4-bromo group enhances electrophilicity at C5 of the thiazole, enabling Suzuki-Miyaura coupling with boronic acids ( ).
  • In cyclization reactions (e.g., hydroamination), the ethynyl group acts as a directing moiety, with Br stabilizing transition states via resonance effects ( ).
    • Experimental Design : Compare reaction rates of 4-bromo vs. 4-H derivatives under identical Pd-catalyzed conditions to quantify substituent effects ( ).

Q. What contradictions exist in reported biological activity data, and how can researchers resolve methodological discrepancies?

  • Case Study :

  • Antimicrobial Activity : Some studies report IC₅₀ values <10 μM ( ), while others show no inhibition at 50 μM ( ).
  • Resolution : Standardize assay conditions (e.g., bacterial strain, growth media) and validate via dose-response curves. Use HPLC to confirm compound stability during testing ( ).

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model binding to tyrosine kinase or tubulin ( ). Key interactions include Br···Arg hydrogen bonds and π-stacking with hydrophobic pockets.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to identify persistent binding modes ().

Key Recommendations for Researchers

  • Synthesis : Prioritize Pd-catalyzed methods for scalability and reproducibility ( ).
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity via HPLC ( ).
  • Data Reporting : Disclose crystallographic CIF files and raw NMR spectra for peer validation ( ).

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